Product packaging for Methyl tetrahydro-2H-pyran-3-carboxylate(Cat. No.:CAS No. 159358-47-1)

Methyl tetrahydro-2H-pyran-3-carboxylate

Cat. No.: B122942
CAS No.: 159358-47-1
M. Wt: 144.17 g/mol
InChI Key: RWQWURYBHIADGX-UHFFFAOYSA-N
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Description

Overview of Methyl tetrahydro-2H-pyran-3-carboxylate as a Key Building Block

This compound is a cyclic ester featuring the tetrahydropyran (B127337) ring substituted with a methyl ester group at the 3-position. It is recognized as a valuable intermediate and precursor in the synthesis of more complex organic compounds. Its structure allows it to serve as a versatile building block for creating functionalized pyrans and other heterocyclic derivatives.

The reactivity of this compound allows it to participate in a range of chemical transformations. Key reactions include:

Oxidation: The compound can be oxidized to yield the corresponding carboxylic acid.

Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4), it can be converted to the corresponding alcohol.

Substitution Reactions: It can undergo nucleophilic substitution to form a variety of derivatives, such as amides and thioesters.

These transformative capabilities make it a crucial component in constructing the molecular architecture of fine chemicals and potential pharmaceutical agents.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 18729-20-9 indofinechemical.com
Molecular Formula C₇H₁₂O₃ indofinechemical.com
Molecular Weight 144.17 g/mol indofinechemical.com
Purity Typically ≥96-97% indofinechemical.com
Appearance Liquid sigmaaldrich.com
SMILES COC(=O)C1CCCOC1

| InChI Key | RWQWURYBHIADGX-UHFFFAOYSA-N |

Evolution of Research Trends Pertaining to this compound

Research involving this compound has evolved, with a significant focus on developing more efficient and stereoselective synthetic methodologies. A conventional approach to its synthesis involves a two-step condensation and O-alkylation process. However, recent trends highlight a shift towards more advanced and greener chemical practices.

A notable advancement is the use of asymmetric organocatalytic domino reactions . These methods employ chiral catalysts, such as thiourea (B124793) derivatives, to facilitate cascade reactions like Michael-hemiacetalization-dehydration, enabling the synthesis of substituted tetrahydropyran derivatives with high stereoselectivity. This approach is particularly valued in laboratory settings for producing enantiomerically enriched compounds.

Another emerging trend is the application of multicomponent reactions (MCRs) . MCRs are valued in green chemistry for their efficiency, as they combine multiple reactants in a single step, which reduces waste and improves atom economy. While industrial-scale production often relies on the robustness of traditional condensation methods, MCRs show promise for more environmentally benign synthesis, though they may require further optimization to improve yields. The compound's role as a precursor in medicinal chemistry is also an active area of investigation, with its derivatives being explored for potential therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O3 B122942 Methyl tetrahydro-2H-pyran-3-carboxylate CAS No. 159358-47-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl oxane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-9-7(8)6-3-2-4-10-5-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQWURYBHIADGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10517639
Record name Methyl oxane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18729-20-9
Record name Methyl oxane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl Tetrahydro 2h Pyran 3 Carboxylate and Its Analogues

Recent Advancements in Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, providing a green and efficient alternative to metal-based catalysts. In the context of tetrahydropyran (B127337) synthesis, organocatalytic domino reactions have proven particularly effective, enabling the construction of multiple chemical bonds and stereocenters in a single, highly controlled operation.

Asymmetric organocatalytic domino reactions are highly effective for producing substituted derivatives of methyl tetrahydro-2H-pyran-3-carboxylate. A prominent example is the organocatalytic domino Michael-Hemiacetalization reaction, which facilitates the synthesis of densely functionalized tetrahydropyrans. nih.govthieme-connect.com This strategy has been successfully employed to synthesize compounds such as Methyl (2S,3R,4R,5S)-2-hydroxy-2-methyl-5-nitro-4-(thiophen-2-yl)tetrahydro-2H-pyran-3-carboxylate. nih.govthieme-connect.com The reaction, often catalyzed by simple organic molecules like piperidine (B6355638), proceeds with high diastereoselectivity. These domino or cascade reactions are valued for their efficiency in building molecular complexity from simple precursors in a single step. nih.gov

Bifunctional thiourea-derived catalysts have been instrumental in advancing Michael-Hemiacetalization cascades. A chiral bifunctional rosin–indane amine thiourea (B124793) catalyst has been developed for the highly efficient asymmetric Michael-hemiketalization of 5-hydroxy-2-methyl-4H-pyran-4-one with β,γ-unsaturated α-ketoesters. rsc.org This method is notable for its excellent yields and high enantiomeric excess (up to 99% ee), achieved with a low catalyst loading of just 2.5 mol% and in short reaction times. rsc.org The bifunctionality of the catalyst, which can activate both the nucleophile and the electrophile simultaneously, is key to its high efficacy and stereocontrol.

A hallmark of modern organocatalytic systems is their ability to deliver products with exceptional levels of stereopurity. In the synthesis of tetrahydropyran analogues, diastereomeric excesses (de) of over 95% are frequently achieved, with the stereochemical outcome readily determined by NMR spectroscopy. nih.govthieme-connect.com The use of specialized catalysts, such as the thiourea derivatives, can yield products with enantiomeric excesses (ee) as high as 99%. rsc.org The efficiency of these reactions is also noteworthy, with some cascades reaching completion in short timeframes. rsc.org

Table 1: Organocatalytic Synthesis of Substituted Tetrahydro-2H-pyran-3-carboxylate Analogues Data sourced from research on organocatalytic domino Michael–Hemiacetalization reactions. nih.govthieme-connect.com

Compound NameYieldDiastereomeric Excess (de)
Methyl (2S,3R,4S,5S)-2-Hydroxy-2-methyl-5-nitro-4-(p-tolyl)tetrahydro-2H-pyran-3-carboxylate (trans-3e)66%>95%
Methyl (2S,3R,4S,5S)-4-(3-Bromophenyl)-2-hydroxy-2-methyl-5-nitrotetrahydro-2H-pyran-3-carboxylate (trans-3f)85%>95%
Methyl (2S,3R,4R,5S)-2-Hydroxy-2-methyl-5-nitro-4-(thiophen-2-yl)tetrahydro-2H-pyran-3-carboxylate (trans-3g)59%>95%
Methyl (2S,3R,4R,5R)-2-Hydroxy-2-methyl-5-nitro-4-(thiophen-2-yl)tetrahydro-2H-pyran-3-carboxylate (cis-3g)34%>95%

Multicomponent Reaction (MCR) Strategies for this compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, represent a highly convergent and atom-economical approach to complex molecules. nih.gov This strategy is particularly attractive for its alignment with the principles of green chemistry, minimizing waste and improving step economy. nih.gov

Several MCRs have been designed for the synthesis of the pyran core structure. A notable example involves a three-component reaction between an aromatic aldehyde, an active methylene (B1212753) compound like malononitrile (B47326), and a 1,3-dicarbonyl compound, such as 4-hydroxy-6-methyl-2H-pyran-2-one or dimedone. nih.govmdpi.com These reactions can be promoted by sustainable catalysts, including borax (B76245) or ionic liquids, under mild or solvent-free conditions. nih.govmdpi.com For instance, using an ionic liquid catalyst, pyran derivatives have been produced in excellent yields of 96% within just 13 minutes. mdpi.com

Condensation and Condensation-Alkylation Routes

The mechanistic pathways of many MCRs used for pyran synthesis often involve a sequence of condensation and addition steps. mdpi.com A common route begins with the Knoevenagel condensation of an aldehyde with an active methylene compound (e.g., malononitrile) to generate a highly reactive intermediate like benzylidenemalononitrile. mdpi.com This intermediate then undergoes a Michael addition with a 1,3-dicarbonyl compound. The resulting adduct subsequently cyclizes and dehydrates to furnish the final 4H-pyran scaffold. mdpi.com Another powerful strategy is the domino Knoevenagel/6π-electrocyclization sequence, which has been successfully applied to the synthesis of various 2H-pyrans. mdpi.com

Stereoselective Synthesis and Diastereomeric Control

Achieving precise control over stereochemistry is a critical challenge in the synthesis of substituted tetrahydropyrans. As highlighted previously, organocatalytic domino reactions provide a powerful avenue to highly functionalized tetrahydropyrans with excellent diastereomeric control, often exceeding 95% de. nih.govthieme-connect.com

Beyond organocatalysis, other stereoselective methods have been developed. For example, the synthesis of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones has been achieved through the highly stereoselective Michael addition of Gilman or Grignard reagents to 3-diethoxyphosphoryldihydropyran-4-ones. mdpi.com This addition typically occurs via an axial attack on the dihydropyranone ring, establishing the desired trans relative configuration. mdpi.com Furthermore, a metal-free, Brønsted-acid-mediated ring-expansion of monocyclopropanated furans offers a versatile and scalable route to highly functionalized dihydro-2H-pyran derivatives with excellent stereoselectivity. nih.gov In all these approaches, detailed analysis of NMR spectra is essential for assigning the relative configurations and confirming the diastereomeric purity of the products. nih.govmdpi.com

Control of Stereochemistry via Chiral Catalysts

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly for producing enantiomerically pure compounds like the derivatives of this compound. Chiral catalysts are instrumental in achieving this control, guiding reactions to favor the formation of one stereoisomer over others. masterorganicchemistry.com These catalysts create a chiral environment that influences the transition state of the reaction, thereby directing the stereochemical outcome. masterorganicchemistry.comnih.gov

A prominent strategy involves asymmetric organocatalysis, which utilizes small organic molecules as catalysts. For instance, organocatalytic domino reactions, such as Michael-hemiacetalization cascades, have proven effective. nih.gov In these sequences, thiourea-derived organocatalysts can facilitate the synthesis of highly functionalized tetrahydropyrans. nih.gov Similarly, simple catalysts like piperidine have been used in domino reactions to construct substituted tetrahydropyran rings. nih.gov The mechanism often involves the catalyst activating the substrates and facilitating a series of bond-forming events in a single pot, which enhances efficiency and reduces waste.

Transition metal catalysis, employing chiral ligands, represents another powerful approach. nih.gov For example, chiral iridium complexes have been used to control the absolute stereochemical outcome in hydrogen-borrowing reactions, which can be adapted for the synthesis of chiral amines and carbonyl-containing products. nih.gov The choice of a stereochemically matched chiral ligand is crucial, as a mismatched catalyst can fail to produce the desired macrocyclization or cyclization product efficiently. nih.gov

Diastereomeric Excess in Substituted this compound Synthesis

Achieving a high diastereomeric excess (de) is a key objective in the synthesis of complex molecules with multiple stereocenters, such as substituted tetrahydropyrans. The methodologies employing chiral catalysts are often designed to maximize this selectivity.

Organocatalytic domino reactions have demonstrated exceptional control over diastereoselectivity. In the synthesis of nitro-substituted tetrahydropyran analogues, the use of piperidine catalysis in ethanol (B145695) has led to products with a diastereomeric excess greater than 95%, as confirmed by NMR spectroscopy. nih.gov This high level of selectivity is a direct result of the controlled environment provided by the catalyst during the cyclization process. The choice of solvent and recrystallization techniques, for example using benzene, can also play a critical role in isolating the major diastereomer in high purity. nih.gov

The following table details research findings on the synthesis of substituted this compound analogues, highlighting the high diastereomeric excess achieved.

EntryProductCatalyst/SolventYieldDiastereomeric Excess (de)Source
1Methyl (2S,3R,4R,5S)-2-hydroxy-2-methyl-5-nitro-4-(thiophen-2-yl)tetrahydro-2H-pyran-3-carboxylate (trans-3g)Piperidine / Ethanol59%>95% nih.gov
2Methyl (2S,3R,4R,5R)-2-hydroxy-2-methyl-5-nitro-4-(thiophen-2-yl)tetrahydro-2H-pyran-3-carboxylate (cis-3g)Piperidine / Ethanol34%>95% nih.gov
3Methyl (2S,3R,4S,5R)-2-hydroxy-2-methyl-5-nitro-4-(p-tolyl)tetrahydro-2H-pyran-3-carboxylate (cis-3e)Piperidine / Ethanol25%>95% nih.gov

Strategies for Achieving Quaternary Stereocenters at C3

The construction of quaternary carbon stereocenters—a carbon atom bonded to four other distinct carbon groups—is a significant challenge in organic synthesis due to the steric hindrance involved. youtube.com For derivatives of this compound, creating such a center at the C3 position requires robust and highly selective methods.

A primary strategy for this transformation is the alkylation of an enolate at the C3 position. libretexts.orglibretexts.org This approach is analogous to the classic malonic ester and acetoacetic ester syntheses, where a carbon atom flanked by two electron-withdrawing groups is sufficiently acidic to be deprotonated and subsequently alkylated. libretexts.orgpressbooks.pub In the case of a this compound precursor, the proton at C3 is activated by the adjacent ester group. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can completely and irreversibly form the enolate. youtube.comlibretexts.org This nucleophilic enolate can then react with an electrophilic carbon source, like an alkyl halide, in an SN2 reaction to form a new carbon-carbon bond at the C3 position. masterorganicchemistry.comlibretexts.org To form a quaternary center, this process can be repeated with a second, different alkyl halide, leading to a 3,3-disubstituted tetrahydropyran. libretexts.org

Catalytic asymmetric methods are also being developed. While direct application to tetrahydropyrans is an emerging area, related systems provide valuable insights. For example, copper-catalyzed asymmetric propargylation has been used to create C3-tetrasubstituted oxindoles, demonstrating that transition metal catalysis can effectively forge sterically congested quaternary centers with high enantioselectivity. nih.gov

Exploration of Novel Synthetic Pathways

Utility of Enolates in Carbon Electrophile Interception for 3,3,6-Trisubstituted Tetrahydropyrans

The synthesis of 3,3,6-trisubstituted tetrahydropyrans leverages the nucleophilic character of enolates for the strategic formation of C-C bonds. This pathway is particularly useful for creating the C3-quaternary stereocenter. The fundamental reaction involves the interception of a carbon electrophile by a pre-formed enolate of a tetrahydropyran-3-carboxylate derivative. masterorganicchemistry.comlibretexts.org

The process begins with a 6-substituted this compound. The first step is the quantitative formation of the enolate at the C3 position. This requires a strong base that will not act as a nucleophile itself; lithium diisopropylamide (LDA) is commonly used for this purpose as it fully deprotonates the α-carbon. youtube.com The resulting enolate is a potent nucleophile that can readily attack a suitable carbon electrophile, such as a primary alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide), via an SN2 mechanism. libretexts.orgpressbooks.pub This reaction installs the first substituent at the C3 position.

To create the 3,3-disubstituted pattern, the resulting 3-monosubstituted tetrahydropyran, which still possesses an acidic proton at C3, undergoes a second, sequential deprotonation-alkylation cycle. libretexts.org A second equivalent of strong base followed by a different alkyl halide introduces the second substituent, thus completing the formation of the 3,3,6-trisubstituted tetrahydropyran core. The success of this sequential alkylation hinges on the careful choice of non-hindered electrophiles and reaction conditions to avoid competing elimination reactions. libretexts.org

Conjugate Reduction for 3,6-Disubstituted Tetrahydropyrans

The synthesis of 3,6-disubstituted tetrahydropyrans can be efficiently achieved through the conjugate reduction of an α,β-unsaturated precursor. This method, also known as 1,4-reduction, is a powerful tool for the stereoselective saturation of a carbon-carbon double bond that is conjugated to a carbonyl group. organic-chemistry.org

The typical starting material for this pathway is a 3,6-disubstituted-5,6-dihydro-2H-pyran, which contains an α,β-unsaturated ester or lactone moiety. The goal is to selectively reduce the C4-C5 double bond without affecting the ester group at C3. A variety of modern reagents can accomplish this transformation with high selectivity. Copper hydride reagents, often generated in situ, are particularly effective for the 1,4-reduction of α,β-unsaturated carbonyl compounds. organic-chemistry.org Catalytic methods using transition metals like rhodium in combination with a hydride source, such as a hydrosilane, also provide excellent results for conjugate hydrosilylation, which upon workup yields the reduced product. organic-chemistry.org

An alternative, related strategy is the intramolecular oxa-conjugate addition, where a tethered alcohol attacks the β-position of an α,β-unsaturated ketone to induce cyclization and form the tetrahydropyran ring. This has been achieved using bismuth(III) salts as mild and efficient catalysts, yielding cis-2,6-disubstituted tetrahydropyrans with high stereoselectivity. nih.gov While this is a cyclization rather than a reduction of a pre-formed ring, it operates on the same principle of nucleophilic attack at the β-carbon of a conjugated system to create the saturated heterocyclic core.

Mechanistic Investigations of Reactions Involving Methyl Tetrahydro 2h Pyran 3 Carboxylate

Fundamental Reaction Types

The tetrahydropyran (B127337) ring and the methyl ester group are the primary sites of reactivity in Methyl tetrahydro-2H-pyran-3-carboxylate, allowing for a suite of chemical transformations.

Oxidation Reactions to Carboxylic Acids and Other Oxidized Derivatives

The ester functional group of this compound can be converted to the corresponding carboxylic acid, Tetrahydro-2H-pyran-3-carboxylic acid. This transformation is typically achieved through hydrolysis under acidic or basic conditions, rather than direct oxidation of the ester. For instance, basic hydrolysis using aqueous sodium hydroxide (B78521), followed by an acidic workup, effectively yields the carboxylic acid. googleapis.com Similarly, acid-catalyzed hydrolysis, for example with aqueous hydrochloric acid, achieves the same conversion. googleapis.com

While the ester itself is resistant to mild oxidation, the tetrahydropyran ring can be targeted by strong oxidizing agents. However, specific studies detailing the direct oxidation of the parent this compound are not extensively documented in primary literature, which often focuses on more substituted analogs. In related systems, oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are noted for their ability to perform such transformations.

Table 1: Hydrolysis to Carboxylic Acid

Reactant Reagents Product Reference
This compound 1. NaOH (aq) 2. HCl (aq) Tetrahydro-2H-pyran-3-carboxylic acid googleapis.com

Reduction Reactions to Alcohols and Other Reduced Forms

The ester moiety of this compound is readily reduced to a primary alcohol, yielding (Tetrahydro-2H-pyran-3-yl)methanol. This is a standard transformation in organic synthesis, typically accomplished using powerful hydride-based reducing agents. Lithium aluminum hydride (LiAlH₄) is a common choice for this reaction, effectively converting the ester to the corresponding alcohol. Sodium borohydride (B1222165) (NaBH₄), while generally less reactive towards esters, can also be employed, sometimes requiring harsher conditions or additives to proceed efficiently.

In more complex systems derived from this scaffold, such as dihydropyran-4-ones, selective reducing agents are used to target specific functionalities. For example, L-Selectride has been used for the conjugate reduction of the double bond in a dihydropyran ring to form a tetrahydropyran structure, leaving the ester and ketone groups intact under the reaction conditions. rsc.org

Table 2: Reduction to Primary Alcohol

Reactant Reagent Product Reference
This compound Lithium aluminum hydride (LiAlH₄) (Tetrahydro-2H-pyran-3-yl)methanol

Nucleophilic Substitution Reactions for Functional Group Replacement

The ester group is a prime site for nucleophilic acyl substitution, allowing for the synthesis of various derivatives such as amides and other esters. The reaction proceeds by converting the parent ester into a more reactive intermediate, or by direct reaction with a nucleophile. For example, after hydrolysis to the carboxylic acid, the molecule can be activated (e.g., by conversion to an acid chloride with oxalyl chloride) and then reacted with a nucleophile like hydroxylamine (B1172632) to form a hydroxamic acid. googleapis.com This two-step sequence is a common strategy for creating amide bonds. Direct aminolysis is also possible but often requires high temperatures or catalysis. These substitutions enable the creation of diverse derivatives, including amides and thioesters.

Mechanistic Pathways of Derivatization Reactions

Beyond fundamental transformations, this compound and its precursors are involved in more intricate mechanistic pathways, highlighting their versatility as synthetic building blocks.

Role as Nucleophile or Electrophile in Chemical Bond Formation

The chemical nature of this compound allows it to function as both a nucleophile and an electrophile depending on the reaction conditions.

As a Nucleophile : The α-carbon to the carbonyl group can be deprotonated by a suitable base to form an enolate. This enolate is a potent nucleophile that can react with various electrophiles. In studies on related 3,6-disubstituted dihydropyrans, treatment with L-Selectride initially generates an enolate. rsc.org This enolate can then be intercepted by carbon electrophiles like methyl iodide, allyl bromide, or benzyl (B1604629) bromide to form 3,3,6-trisubstituted tetrahydropyrans, demonstrating the nucleophilic character of the enolate intermediate. rsc.org

As an Electrophile : The carbonyl carbon of the ester group is electrophilic and susceptible to attack by nucleophiles. This is the basis for the hydrolysis, reduction, and nucleophilic substitution reactions discussed previously. Nucleophiles such as hydroxide ions, hydride ions (from LiAlH₄), or amines attack this carbon, leading to the substitution of the methoxy (B1213986) group or reduction of the carbonyl. googleapis.com

Participation in Cyclization Reactions for Heterocyclic Compound Synthesis

This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structural framework is often constructed through cyclization reactions. For instance, a common synthesis involves an O-alkylation of a haloketone intermediate derived from the reaction of 1-bromo-3-chloropropane (B140262) and methyl acetoacetate. The cyclization is promoted by a base like sodium methoxide, forming the tetrahydropyran ring.

Furthermore, derivatives are used in organocatalytic domino reactions, such as Michael-hemiacetalization-dehydration cascades, to produce highly functionalized and stereochemically rich tetrahydropyran structures. These advanced synthetic methods underscore the importance of the tetrahydropyran core in constructing diverse molecular architectures.

Catalytic Activation and Reaction Enhancement

The synthesis and subsequent reactions of this compound are significantly influenced by the choice of catalytic systems. Research has focused on enhancing reaction rates, yields, and stereoselectivity through various catalytic strategies, including organocatalysis and Lewis acid catalysis. These methods offer superior control over the chemical transformations involving the tetrahydropyran ring.

Recent advancements have highlighted the efficacy of organocatalysts in streamlining the synthesis of substituted tetrahydropyrans. A notable example involves the use of thiourea-derived catalysts in Michael-hemiacetalization-dehydration cascade reactions. While initially developed for nitro-substituted tetrahydropyrans, this methodology has been adapted for derivatives of this compound. In these reactions, the catalyst loading is a critical parameter, typically ranging from 10–20 mol%, which is sufficient to achieve high enantiomeric excess (72–89%) over reaction times of 24–48 hours. Subsequent dehydration, often facilitated by an acid catalyst like p-toluenesulfonic acid (PTSA) at elevated temperatures, completes the synthesis.

Another effective organocatalytic approach employs piperidine (B6355638) to catalyze the synthesis of highly substituted derivatives, achieving excellent diastereomeric excess (>95% de). The choice of solvent and the specific chiral catalyst are crucial for controlling the stereochemical outcome of the reaction.

Lewis acids also play a pivotal role in the activation of reactants for the synthesis of the tetrahydropyran core. For instance, the use of scandium triflate (Sc(OTf)₃) requires stringent control to prevent the formation of side products. In the context of Prins cyclization for preparing similar tetrahydropyran structures, heteropoly acids such as phosphotungstic and phosphomolybdic acids have been shown to be highly efficient catalysts, both in homogeneous and heterogeneous systems. researchgate.net The presence of water in these reactions has been observed to enhance selectivity towards the desired tetrahydropyranol product. researchgate.net

The table below summarizes key findings from studies on the catalytic synthesis of this compound derivatives.

Catalyst TypeSpecific CatalystReaction TypeCatalyst LoadingReaction TimeKey Findings
OrganocatalystThiourea-derivedMichael-hemiacetalization-dehydration10–20 mol%24–48 hoursAchieves 72–89% enantiomeric excess.
OrganocatalystPiperidineDomino ReactionNot specifiedNot specifiedAchieves >95% diastereomeric excess.
Lewis AcidScandium Triflate (Sc(OTf)₃)CyclizationNot specifiedNot specifiedRequires stringent control to prevent side reactions.
Acid Catalystp-Toluenesulfonic acid (PTSA)DehydrationNot specifiedNot specifiedUsed for post-reaction processing at 100°C.
Heteropoly AcidPhosphotungstic AcidPrins CyclizationNot specifiedNot specifiedEfficient catalysis in both homogeneous and heterogeneous setups. researchgate.net
Heteropoly AcidPhosphomolybdic AcidPrins CyclizationNot specifiedNot specifiedEfficient catalysis; selectivity enhanced by water. researchgate.net

These catalytic strategies not only enhance the efficiency and selectivity of reactions involving this compound but also provide pathways to novel derivatives with controlled stereochemistry, which is of significant interest in various fields of chemical synthesis.

Derivatization and Functionalization Strategies of Methyl Tetrahydro 2h Pyran 3 Carboxylate

Synthesis of Substituted Methyl tetrahydro-2H-pyran-3-carboxylate Derivatives

The synthesis of substituted this compound derivatives can be achieved through various methodologies, including organocatalytic domino reactions and multi-component reactions. These approaches offer efficient ways to introduce a range of substituents onto the pyran ring, often with high stereoselectivity.

Organocatalytic domino reactions, for instance, have been employed to synthesize highly substituted tetrahydropyrans. One notable example involves a Michael-hemiacetalization-dehydration cascade reaction utilizing thiourea-derived organocatalysts. While initially developed for nitro-substituted tetrahydropyrans, this methodology is adaptable for this compound by using methyl 3-oxobutanoate as the nucleophile. Key parameters for this reaction include a catalyst loading of 10–20 mol% and a reaction time of 24–48 hours to ensure complete conversion.

Another powerful strategy is the three-component reaction, which allows for the construction of complex molecules in a single step. For example, the reaction of aldehydes, dimedone, and a suitable CH acid can lead to the formation of tetrahydrochromene derivatives. nih.gov A probable mechanism for this transformation involves an initial Knoevenagel condensation between the aldehyde and the CH acid, followed by a Michael addition of dimedone and subsequent intramolecular cyclization. nih.gov

A patent describes the synthesis of 6-alkyl-substituted methyl tetrahydro-2H-pyran-3-carboxylates. For instance, 6-propyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester was obtained in an 86.7% yield with a cis:trans isomer ratio of 17.4:82.6. google.com Similarly, the 6-pentyl derivative was synthesized with a 96.0% yield and a cis:trans ratio of 18.4:81.6. google.com These examples highlight the utility of this scaffold in generating derivatives with varying alkyl substitutions at the C-6 position. The trans isomer is generally favored as it is thermodynamically more stable. google.com

Table 1: Synthesis of Substituted this compound Derivatives

Derivative Reagents Yield (%) Isomer Ratio (cis:trans)
6-propyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester Not specified in provided context 86.7 17.4:82.6
6-pentyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester Not specified in provided context 96.0 18.4:81.6
Methyl (2S,3R,4R,5S)-2-hydroxy-2-methyl-5-nitro-4-(thiophen-2-yl)tetrahydro-2H-pyran-3-carboxylate Piperidine (B6355638) catalysis in ethanol (B145695) >95% de Not Applicable

Formation of Amides and Thioesters

The carboxylate group of this compound is a prime site for functionalization, readily undergoing reactions to form amides and thioesters. These transformations are fundamental in peptide synthesis and the creation of other biologically relevant molecules.

The direct condensation of carboxylic acids and amines to form amides is a common and powerful reaction. nih.gov This can be achieved using various coupling agents or by activating the carboxylic acid. For instance, titanium tetrachloride (TiCl4) can mediate the direct amidation of carboxylic acids with amines in pyridine (B92270) at 85°C, providing the corresponding amides in moderate to excellent yields. nih.gov The reaction is believed to proceed through the formation of an adduct between the carboxylate and TiCl4, which then reacts with the amine. nih.gov

The formation of amides from esters, such as this compound, typically involves reaction with an amine. youtube.comkhanacademy.org This nucleophilic acyl substitution reaction can be facilitated by heating the mixture. youtube.comkhanacademy.org The process involves the attack of the amine's lone pair on the carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group and formation of the amide.

Thioesters can be synthesized from carboxylic acid derivatives through various methods. One approach involves the use of a quinoline (B57606) platform, where a thioester can be robust enough to withstand standard peptide synthesis conditions. organic-chemistry.org

Table 2: General Methods for Amide and Thioester Formation

Transformation Reagents/Conditions Key Features
Amide Formation (from Carboxylic Acid) Amine, TiCl4, Pyridine, 85°C Direct condensation, moderate to excellent yields. nih.gov
Amide Formation (from Ester) Amine, Heat Nucleophilic acyl substitution. youtube.comkhanacademy.org
Thioester Formation Quinoline platform Robust thioester suitable for peptide synthesis. organic-chemistry.org

Preparation of β-Amino Acid Intermediates

This compound can serve as a precursor for the synthesis of β-amino acid intermediates. These motifs are important components of various biologically active molecules.

A key transformation in this context is the conversion of the carboxylic acid functionality into an amine group. The Curtius rearrangement, for example, is a classic method for the one-carbon degradation of a carboxylic acid to an amine. A one-pot procedure has been developed for the direct conversion of carboxylic acids to N-Boc protected amines using a zinc catalyst. organic-chemistry.org

A patent discloses the chiral synthesis of (2S)-tetrahydro-2α-methyl-6-oxo-4β-amino-2H-pyran-3α-carboxylic acid, a useful intermediate in the synthesis of the antibiotic thienamycin (B194209). google.com This highlights the importance of functionalized tetrahydropyran (B127337) rings in accessing complex and valuable molecules.

Furthermore, a unified approach to the synthesis of enantiomerically pure β-amino acids has been developed from a pyrimidinone-based chiral auxiliary. orgsyn.org This method has been extended to include alkyl-substituted β-amino acids, demonstrating the versatility of heterocyclic precursors in asymmetric synthesis. orgsyn.org

Table 3: Synthesis of β-Amino Acid Intermediates

Intermediate Synthetic Strategy Application
N-Boc protected amine One-pot Curtius rearrangement from carboxylic acid using a zinc catalyst. organic-chemistry.org General synthesis of amines from carboxylic acids.
(2S)-tetrahydro-2α-methyl-6-oxo-4β-amino-2H-pyran-3α-carboxylic acid Chiral synthesis. google.com Intermediate for thienamycin synthesis. google.com
Enantiomerically pure β-amino acids From a pyrimidinone-based chiral auxiliary. orgsyn.org Asymmetric synthesis of β-amino acids. orgsyn.org

Synthesis of Heterocyclic Derivatives

The tetrahydropyran ring of this compound can be a building block for the construction of more complex heterocyclic systems. These transformations often involve cyclization reactions that incorporate new atoms into the molecular framework.

For instance, the reaction of β-keto amides under Vilsmeier conditions (dimethylformamide/POCl3) can lead to the formation of substituted pyridin-2(1H)-ones. researchgate.net This protocol involves a sequence of halogenation, formylation, and intramolecular nucleophilic cyclization. researchgate.net

Another approach involves the synthesis of imidazo[1,2-a]imidazole derivatives from 1-acylmethyl-2-bromo-4,5-diphenylimidazoles by reaction with ammonia (B1221849) and primary amines. researchgate.net Additionally, 1-substituted 4-cinnolone-3-carboxylic acids can be synthesized through the cyclization of α-carbethoxyglyoxylyl chloride N-substituted phenylhydrazones under Friedel-Crafts conditions. researchgate.net

Multi-component reactions are also a powerful tool for synthesizing diverse heterocyclic derivatives. The synthesis of 2-amino-4H-pyran-3-carbonitriles has been achieved through the coupling of malononitrile (B47326) and α,α'-bis(benzylidene) cyclohexanones in the presence of L-proline as a catalyst. researchgate.net This method provides high yields in short reaction times.

Table 4: Synthesis of Heterocyclic Derivatives

Heterocyclic System Synthetic Method Key Reagents
Pyridin-2(1H)-ones Vilsmeier reaction of β-keto amides. researchgate.net Dimethylformamide/POCl3researchgate.net
Imidazo[1,2-a]imidazoles Reaction of 1-acylmethyl-2-bromo-4,5-diphenylimidazoles. researchgate.net Ammonia, primary amines researchgate.net
4-Cinnolone-3-carboxylic acids Friedel-Crafts cyclization. researchgate.net α-carbethoxyglyoxylyl chloride N-substituted phenylhydrazones researchgate.net
2-Amino-4H-pyran-3-carbonitriles L-proline catalyzed multi-component reaction. researchgate.net Malononitrile, α,α'-bis(benzylidene) cyclohexanones researchgate.net

Computational Chemistry and Theoretical Studies on Methyl Tetrahydro 2h Pyran 3 Carboxylate

Molecular Modeling and Conformational Analysis

The tetrahydropyran (B127337) ring, the core structure of Methyl tetrahydro-2H-pyran-3-carboxylate, is not planar and exists in several conformations. Molecular modeling is essential for identifying the most stable three-dimensional arrangements of the molecule, which in turn govern its physical properties and biological interactions.

The primary conformations of the tetrahydropyran ring are the chair, boat, and twist forms. montclair.edu For most substituted tetrahydropyrans, the chair conformation is the most stable, significantly lower in energy than the boat or twist forms. montclair.edu The energy difference between the chair and the 2,5-twist conformer is calculated to be approximately 5.8-6.1 kcal/mol, while the difference between the chair and the 1,4-boat conformer is around 6.2-7.2 kcal/mol, according to various levels of theory. montclair.edu

For this compound, the substituent (the methyl carboxylate group) at the C3 position can exist in either an axial or an equatorial position in the chair conformation. Ab initio molecular orbital theory studies on the closely related 3-methyltetrahydro-2H-pyran show that the equatorial conformer is more stable than the axial conformer. montclair.edu This preference is a general feature for monosubstituted cyclohexanes and heterocycles, as the equatorial position minimizes steric strain, particularly 1,3-diaxial interactions. Density Functional Theory (DFT) calculations on other substituted pyran analogues confirm that the chair-like conformation (4C1) is generally the most favored. nih.gov

Table 1: Calculated Relative Energies of Tetrahydro-2H-pyran Conformers Note: Energies are relative to the most stable chair conformation. Data is based on studies of the parent tetrahydropyran ring and are indicative of the general energetic landscape for its derivatives.

ConformerCalculation MethodRelative Energy (kcal/mol)Reference
2,5-TwistB3LYP5.84 - 5.95 montclair.edu
1,4-BoatB3LYP6.23 - 6.46 montclair.edu
2,5-TwistMP25.78 - 6.10 montclair.edu
1,4-BoatMP26.76 - 7.16 montclair.edu

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. These calculations provide information on the distribution of electrons within the molecule, which is key to understanding its stability and reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining how a molecule interacts with other species. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap indicates the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. In a related 4H-pyran-3-carboxylate derivative, DFT calculations showed that the charge transfer primarily occurs within the molecule, and the HOMO-LUMO gap provides insight into its reactivity. researchgate.net For this compound, the HOMO is expected to be localized around the oxygen atoms, while the LUMO would be centered on the carbonyl group of the ester.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would show a strong negative potential around the carbonyl oxygen and the ether oxygen, identifying them as sites for interaction with electrophiles or for hydrogen bonding. researchgate.net

Prediction of Reactivity and Reaction Pathways

Computational methods can predict the most likely pathways for chemical reactions by calculating the activation energies of potential transition states.

Studies on related dihydropyran compounds using DFT have examined thermal decomposition mechanisms. mdpi.com These studies show that decomposition often proceeds through a concerted six-membered transition state. mdpi.com The presence and position of substituent groups, such as methyl groups, can lower the activation free energy, thereby favoring the reaction. mdpi.com For this compound, similar computational approaches could model its stability and potential decomposition routes.

The molecule's structure allows for several potential reaction types, including oxidation, reduction, and substitution. Computational models can predict the feasibility of these reactions. For instance, modeling the addition of a nucleophile to the carbonyl carbon of the ester group can help predict the energetics of hydrolysis or amidation reactions. A plausible mechanism for the formation of complex pyran structures involves a tandem Knoevenagel–Michael reaction, where reactivity is driven by the pKa values of the reacting C-H acids. mdpi.com Computational modeling of proton affinities and reaction intermediates can validate such proposed mechanisms.

Cheminformatics Approaches for Structural Similarity and Related Compounds

Cheminformatics utilizes computational tools to analyze chemical information, including large databases of compounds, to identify structural similarities and predict properties. For this compound (CAS: 18729-20-9), cheminformatics approaches are valuable for finding related compounds and potential applications.

By searching chemical databases like PubChem, Reaxys, and the Cambridge Structural Database (CSD), researchers can identify compounds with the same tetrahydropyran scaffold. uni.lumdpi.com These searches can be based on substructure, fingerprint similarity (which encodes structural features into a bitstring), or InChIKey. uni.lu

This analysis reveals a wide range of related compounds, including isomers and derivatives with different functional groups. For example, the positional isomer Methyl tetrahydro-2H-pyran-4-carboxylate (CAS: 110238-91-0) is a commercially available compound with slightly different physical properties due to the altered position of the ester group. sigmaaldrich.com Other related structures include those where the methyl ester is replaced by other groups or where additional substituents are present on the pyran ring. nist.govsigmaaldrich.com These structurally similar molecules are often investigated for applications in medicinal chemistry, such as cannabinoid receptor agonists, highlighting the therapeutic potential of the tetrahydropyran scaffold. nih.gov

Table 2: Examples of Structurally Related Compounds

Compound NameCAS NumberMolecular FormulaKey Difference from Target
This compound18729-20-9C₇H₁₂O₃Target Compound
Methyl tetrahydro-2H-pyran-4-carboxylate110238-91-0C₇H₁₂O₃Isomer; ester at C4 position sigmaaldrich.com
Methyl tetrahydro-2H-pyran-2-carboxylateN/AC₇H₁₂O₃Isomer; ester at C2 position uni.lu
3-Methyltetrahydropyran26093-63-0C₆H₁₂OLacks carboxylate group nist.gov
Methyl 2-oxo-2H-pyran-3-carboxylate25991-27-9C₇H₆O₄Unsaturated pyrone ring nih.govsigmaaldrich.com
4-Methoxy-tetrahydro-2H-pyran-4-carboxylic acid1010836-49-3C₇H₁₂O₄Additional methoxy (B1213986) group at C4 biosynth.com

Advanced Spectroscopic and Analytical Characterization Techniques for Methyl Tetrahydro 2h Pyran 3 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Diastereomeric Excess Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including Methyl tetrahydro-2H-pyran-3-carboxylate and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. This allows for the precise mapping of the molecular framework and the connectivity of its constituent atoms.

In the context of stereoisomers, NMR is particularly powerful for confirming the diastereomeric excess (de). For instance, in the synthesis of substituted tetrahydropyran (B127337) derivatives, NMR analysis can quantify the ratio of diastereomers formed, with some organocatalytic domino reactions achieving a diastereomeric excess of greater than 95%. The distinct chemical shifts and coupling constants of the protons and carbons in each diastereomer enable their differentiation and quantification.

Table 1: Representative NMR Data for Tetrahydropyran Derivatives

NucleusChemical Shift (ppm) RangeMultiplicityAssignment
¹H3.50 - 4.20mProtons on the tetrahydropyran ring adjacent to the oxygen atom
¹H3.70 - 3.80sMethyl ester protons (-OCH₃)
¹H1.50 - 2.50mRemaining methylene (B1212753) protons on the tetrahydropyran ring
¹³C170 - 175sCarbonyl carbon of the ester
¹³C60 - 75sCarbons of the tetrahydropyran ring bonded to oxygen
¹³C51 - 53sMethyl ester carbon (-OCH₃)
¹³C20 - 40sMethylene carbons of the tetrahydropyran ring

Note: Specific chemical shifts and multiplicities can vary depending on the substitution pattern and stereochemistry of the derivative.

High-Resolution Mass Spectrometry (HRMS) for Purity and Structural Integrity Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for verifying the purity and structural integrity of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). researchgate.net This precision allows for the unambiguous determination of the elemental composition of the molecule by matching the experimentally determined mass to the calculated exact mass of the proposed molecular formula. researchgate.netmeasurlabs.com

This technique is crucial for confirming that the synthesized compound has the correct molecular formula and for identifying any potential impurities. measurlabs.com The ability of HRMS to generate fragmentation patterns further aids in structural confirmation. researchgate.net For new compounds, providing HRMS data with a found value within 0.003 m/z units of the calculated value is often a requirement for publication.

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₇H₁₂O₃ indofinechemical.com
Molecular Weight144.17 g/mol indofinechemical.com
Calculated Exact MassValue dependent on specific adduct, e.g., [M+H]⁺, [M+Na]⁺
Found MassExperimentally determined value
Mass ErrorTypically < 5 ppm

Elemental Analysis (C, H, N) for Compositional Verification

Elemental analysis provides a fundamental confirmation of the elemental composition of a synthesized compound. This technique determines the percentage by mass of carbon (C), hydrogen (H), and, if present, nitrogen (N) in a sample. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula.

For a new compound to be considered pure, the found values for carbon, hydrogen, and nitrogen should generally be within ±0.4% of the calculated values. nih.gov This level of accuracy provides strong evidence for the compound's homogeneity and corroborates the molecular formula determined by other methods like HRMS. nih.gov

Table 3: Elemental Analysis Data for this compound

ElementCalculated %Found %
Carbon (C)58.32Experimental Value
Hydrogen (H)8.39Experimental Value

Note: The molecular formula of this compound is C₇H₁₂O₃. indofinechemical.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, providing a molecular "fingerprint."

For this compound, key absorptions would include:

C=O Stretch: A strong, sharp absorption in the range of 1735-1750 cm⁻¹ is indicative of the ester carbonyl group. pressbooks.pub

C-O Stretch: Absorptions in the region of 1000-1300 cm⁻¹ are characteristic of the C-O single bonds of the ester and the ether linkage within the tetrahydropyran ring. libretexts.orglibretexts.org

C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the stretching of the sp³ C-H bonds in the saturated ring and methyl group. pressbooks.publibretexts.orglibretexts.org

The absence of certain peaks can also be informative. For example, the lack of a broad absorption around 3200-3600 cm⁻¹ would confirm the absence of a hydroxyl group.

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
Ester C=O Stretch1735 - 1750Strong
C-O Stretch (Ester and Ether)1000 - 1300Medium to Strong
sp³ C-H Stretch2850 - 2960Medium to Strong

Chromatographic Methods for Purification and Analysis

Preparative High-Performance Liquid Chromatography (HPLC) for Product Purification

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of a target compound from a reaction mixture. ijrpr.com This method utilizes a high-pressure pump to pass the sample through a column packed with a stationary phase. The components of the mixture are separated based on their differential interactions with the stationary and mobile phases.

For the purification of this compound, a reversed-phase HPLC setup is commonly employed. tarosdiscovery.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). By carefully controlling the gradient of the mobile phase, the desired compound can be separated from impurities. nih.gov The use of a detector, such as a UV detector or a mass spectrometer, allows for the collection of the pure product fractions. tarosdiscovery.comresearchgate.net This technique is essential for obtaining highly pure samples of the target compound for further analysis and application. ijrpr.com

Table 5: Typical Preparative HPLC Parameters for Purification

ParameterDescription
ColumnTypically a reversed-phase column (e.g., C18)
Mobile PhaseA gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like trifluoroacetic acid. nih.gov
Flow RateVaries depending on the column dimensions.
DetectionUV-Vis or Mass Spectrometry (MS)
Fraction CollectionAutomated or manual collection of the eluent containing the purified product.

Applications in Medicinal Chemistry and Pharmaceutical Development

Methyl tetrahydro-2H-pyran-3-carboxylate as a Precursor for Pharmaceutical Agentsbenchchem.combocsci.com

The utility of this compound as a precursor is rooted in its reactivity. The ester group can undergo various chemical transformations, such as hydrolysis to the corresponding carboxylic acid, reduction to the alcohol, and substitution reactions to form amides and other derivatives. These transformations allow for the introduction of diverse functional groups, enabling the synthesis of a broad range of compounds for biological screening. The tetrahydropyran (B127337) ring itself is a common scaffold in many biologically active molecules, providing a stable and desirable framework for drug design. mdpi.com Its role as an intermediate is crucial in the synthesis of functionalized pyrans and other heterocyclic compounds that are central to many pharmaceutical agents.

Exploration of Bioactive Derivatives and their Therapeutic Potentialbenchchem.combocsci.com

Research has demonstrated that derivatives of this compound exhibit a spectrum of biological activities. These derivatives have been investigated for their potential in various therapeutic areas, leveraging the foundational structure of the parent molecule to interact with biological targets.

Enzyme Inhibition and Receptor Modulationbocsci.com

Derivatives of this compound have been explored for their ability to act as enzyme inhibitors or receptor modulators. By designing molecules with specific three-dimensional arrangements and functional groups, it is possible to target the active sites of enzymes, blocking their catalytic activity. Similarly, these compounds can be tailored to bind to specific receptors, either activating them (agonists) or blocking their activation by endogenous ligands (antagonists). For example, pyran-containing structures have been incorporated into molecules designed to inhibit various enzymes or modulate the activity of G-protein coupled receptors (GPCRs). nih.gov

Case Studies in Drug Design and Development

The practical application of this compound and its derivatives is evident in several areas of drug discovery.

Industrial Applications and Green Chemistry Aspects

Utilization in the Production of Fine Chemicals

In industrial chemistry, Methyl tetrahydro-2H-pyran-3-carboxylate serves as a crucial intermediate in the manufacturing of fine chemicals. Fine chemicals are pure, single substances produced in limited quantities and are used as specialty chemicals in various industries, including pharmaceuticals and agrochemicals. indofinechemical.com The utility of this compound stems from its reactive nature, which allows it to participate in a range of chemical transformations.

Key reactions involving this compound include:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acids.

Reduction: It can be reduced to produce the respective alcohols.

Substitution Reactions: The ester group can be substituted to create a variety of derivatives, such as amides and thioesters.

These transformations make it a versatile precursor for synthesizing functionalized pyrans and other heterocyclic derivatives that are essential components of many high-value products.

This compound as a Building Block for Complex Molecules

The three-dimensional structure of this compound makes it an excellent building block for the synthesis of complex molecules. illinois.edu In modern drug discovery and materials science, molecular three-dimensionality is often directly correlated with function. illinois.edu This compound provides a pre-formed cyclic scaffold, which chemists can modify to build intricate molecular architectures. illinois.edu

Its role as a building block is particularly evident in its use in multicomponent reactions (MCRs), where multiple reactants combine in a single step to form a product that incorporates portions of all the starting materials. This efficiency is highly valued in constructing complex molecular frameworks. Furthermore, the tetrahydropyran (B127337) ring is a common structural motif in many biologically active natural products and pharmaceutical agents. For instance, related tetrahydropyran structures are found in compounds developed as cannabinoid receptor agonists. nih.gov By using this compound as a starting material, chemists can more readily access these complex and often stereochemically rich target molecules. illinois.edu

Sustainable Synthesis Methodologies

The growing emphasis on environmental responsibility has spurred the development of greener synthetic routes in the chemical industry. kahedu.edu.in This includes optimizing the synthesis of and with this compound to minimize environmental impact.

Solvent Recycling and Waste Minimization in Alkylation/O-alkylation Methods

On an industrial scale, the production of chemicals like this compound requires careful management of resources and waste. In large-scale batch production (≥100 kg), specific strategies are employed to enhance sustainability.

Key sustainability practices include:

Solvent Recovery: In processes where methanol (B129727) is used as a solvent, distillation can achieve recovery rates of 92–95%, allowing the solvent to be reused in subsequent batches.

Waste Reduction: The synthesis often produces halide byproducts. These can be neutralized with substances like calcium hydroxide (B78521) (Ca(OH)₂), which reduces their environmental impact before disposal.

These measures not only decrease the environmental footprint of the manufacturing process but also improve its economic efficiency by reducing the consumption of raw materials and the costs associated with waste treatment.

Adoption of Green Chemistry Principles in Synthetic Routes

The synthesis of pyran derivatives is increasingly guided by the twelve principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. kahedu.edu.in

One key green approach is the use of water as a solvent. nih.gov An efficient, one-pot synthesis for related 3-amino/hydroxy thieno indofinechemical.comkahedu.edu.inpyrans has been developed using water as the reaction medium, which eliminates the need for volatile organic solvents and simplifies product purification. nih.gov The reaction medium in such processes can often be reused for multiple cycles with only a minimal loss in product yield. nih.gov

Furthermore, the use of multicomponent reactions (MCRs) and organocatalysis represents a significant step towards greener synthesis. MCRs improve atom economy by incorporating most of the atoms from the reactants into the final product, thus minimizing waste. kahedu.edu.in Organocatalytic methods can provide high stereoselectivity, which is crucial for producing specific isomers of complex molecules, and avoid the use of toxic heavy metal catalysts.

Data Tables

Table 1: Comparison of Synthesis Methodologies

MethodTypical Yield (%)Purity (%)ScalabilityStereoselectivity
Condensation-Alkylation78–85>95IndustrialLow
Organocatalytic65–7290–93Lab-scaleHigh
Multicomponent Reaction (MCR)55–6085–88Pilot-scaleModerate
Data sourced from an analysis of synthesis methods for related compounds.

Future Research Directions and Emerging Areas for Methyl Tetrahydro 2h Pyran 3 Carboxylate

The landscape of chemical research is in a constant state of evolution, driven by technological advancements and the quest for novel applications. For a versatile scaffold like Methyl tetrahydro-2H-pyran-3-carboxylate, the future holds significant promise. Emerging research directions are poised to unlock its full potential, from revolutionizing its synthesis to discovering new functionalities in medicine and materials science. This article explores the forward-looking research avenues centered on this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing methyl tetrahydro-2H-pyran-3-carboxylate derivatives, and how do reaction conditions influence yields?

  • Methods : Asymmetric organocatalytic domino reactions (e.g., Michael-hemiketalization sequences) are widely used. For example, trans-3g was synthesized via GP1 (General Procedure 1) using nitroalkenes and thiocarbonyl compounds, yielding 59% with >95% diastereomeric excess (de) .
  • Optimization : Temperature, solvent polarity, and catalyst loading are critical. Reactions at -78°C (e.g., in THF with MeLi) improve stereoselectivity, while room-temperature conditions (e.g., acetonitrile with acetyl chloride) simplify scalability .
  • Purification : Flash column chromatography (e.g., hexane/EtOAc gradients) and recrystallization (e.g., from methanol) are standard .
Example Derivatives Conditions Yield Key Data Reference
trans-3g GP1, CHCl₃, [α]D²⁰ = -99.4°59%de >95% (NMR)
13a (3-methyl-4-oxo-6-phenyl)-78°C, Et₂O, NH₄Cl quench62%δC 203.7 (ketone), HRMS: 457.2388 (M+Na)

Q. How are advanced spectroscopic and analytical techniques employed to characterize this compound derivatives?

  • NMR : Diastereomeric excess (de) is quantified via ¹H NMR splitting patterns (e.g., trans-3g ). Stereochemical assignments use 2D NMR (COSY, NOESY) for coupling constants and spatial correlations .
  • HRMS : High-resolution mass spectrometry confirms molecular formulas (e.g., C₁₅H₁₉NO₆Na⁺: calcd 332.1105, found 332.1105 ).
  • Elemental Analysis : Validates purity (e.g., C: 58.25% calcd vs. 58.17% found ).
  • IR : Functional groups like esters (1730 cm⁻¹) and ketones (1713 cm⁻¹) are identified .

Advanced Research Questions

Q. What strategies enable stereochemical control in the synthesis of this compound derivatives?

  • Catalysis : Chiral organocatalysts (e.g., thiourea-based) induce asymmetric induction during hemiketalization, achieving de >95% .
  • Solvent Effects : Polar aprotic solvents (e.g., CHCl₃) stabilize transition states, enhancing enantioselectivity .
  • Temperature : Low temperatures (-78°C) reduce racemization, critical for allyl- and benzyl-substituted derivatives .

Q. How can researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?

  • Parameter Comparison : Contrast solvent systems (e.g., benzene vs. acetonitrile), catalyst loadings, and quenching methods. For example, GP1 (59% yield ) vs. THF/MeLi (incomplete reaction requiring TLC monitoring ).
  • Mechanistic Analysis : Substituent electronic effects (e.g., electron-withdrawing nitro groups) may slow hemiketalization, necessitating extended reaction times .

Q. What role do functional groups play in reaction compatibility and stability?

  • Allyl/Benzyl Groups : Enhance steric bulk, requiring optimized catalysts (e.g., piperidine in ethanol for benzylidene intermediates ).
  • Nitro/Ketone Groups : Electron-deficient moieties stabilize intermediates but may require protecting groups (e.g., TIPS for hydroxymethyl derivatives ).

Q. How are mechanistic pathways inferred for ring-forming reactions in tetrahydropyran synthesis?

  • Intermediate Trapping : Isolation of benzylidene adducts (e.g., 2d ) confirms Michael addition precedes cyclization .
  • Kinetic Studies : Monitoring by TLC reveals rate-determining steps (e.g., hemiketalization in GP1 ).

Data Contradiction Analysis Example

  • Issue : Varying yields for 13k (62% ) vs. 3e (60% ).
  • Resolution :
    • 13k : Uses TIPS-protected hydroxymethyl groups, reducing side reactions.
    • 3e : Electron-rich aryl groups may destabilize intermediates, lowering yields.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.